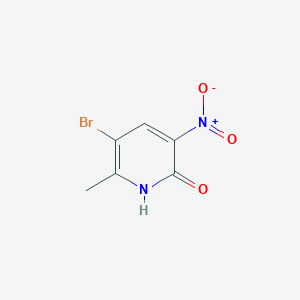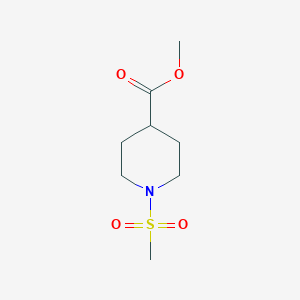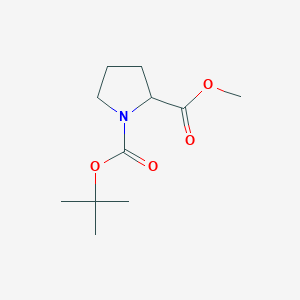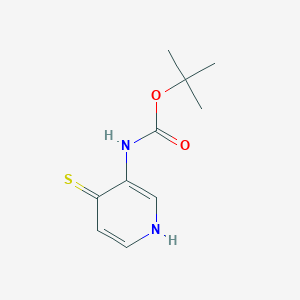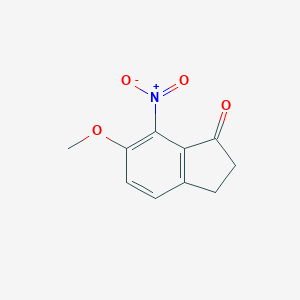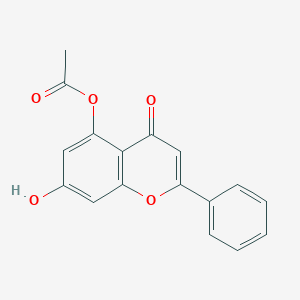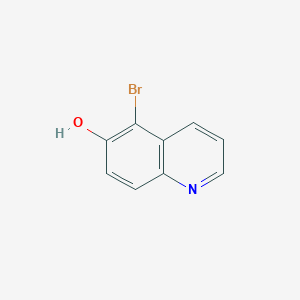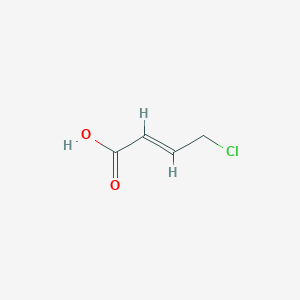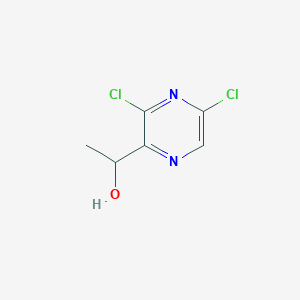
1-(3,5-Dichloropyrazin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichloropyrazin-2-yl)ethanol, also known as DCPE, is a chemical compound that belongs to the pyrazine family. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. DCPE has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
1-(3,5-Dichloropyrazin-2-yl)ethanol acts as a positive allosteric modulator of GABA receptors, which increases the activity of these receptors in response to the binding of GABA. This results in an overall decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as glutamate. 1-(3,5-Dichloropyrazin-2-yl)ethanol also enhances the activity of acetylcholine receptors by binding to a specific site on the receptor, which increases the sensitivity of the receptor to acetylcholine.
Effets Biochimiques Et Physiologiques
1-(3,5-Dichloropyrazin-2-yl)ethanol has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. It has also been found to improve cognitive function and memory in animal models, suggesting potential therapeutic applications for neurological disorders, such as Alzheimer's disease and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-Dichloropyrazin-2-yl)ethanol has several advantages for lab experiments, including its high solubility in organic solvents and its ability to selectively modulate the activity of specific neurotransmitter receptors. However, 1-(3,5-Dichloropyrazin-2-yl)ethanol also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.
Orientations Futures
There are several potential future directions for research on 1-(3,5-Dichloropyrazin-2-yl)ethanol, including the development of new therapeutic applications for neurological disorders, such as Alzheimer's disease and epilepsy. Further studies are also needed to investigate the long-term effects of 1-(3,5-Dichloropyrazin-2-yl)ethanol on neuronal function and to determine the optimal dosage and administration methods for therapeutic use. Additionally, research is needed to explore the potential interactions between 1-(3,5-Dichloropyrazin-2-yl)ethanol and other drugs or compounds that may affect its activity or toxicity.
Applications De Recherche Scientifique
1-(3,5-Dichloropyrazin-2-yl)ethanol has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA receptors, which are involved in regulating neuronal excitability and neurotransmitter release. 1-(3,5-Dichloropyrazin-2-yl)ethanol has also been found to enhance the activity of acetylcholine receptors, which play a critical role in cognitive function and memory.
Propriétés
Numéro CAS |
136866-33-6 |
|---|---|
Nom du produit |
1-(3,5-Dichloropyrazin-2-yl)ethanol |
Formule moléculaire |
C6H6Cl2N2O |
Poids moléculaire |
193.03 g/mol |
Nom IUPAC |
1-(3,5-dichloropyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2-3,11H,1H3 |
Clé InChI |
UEWSWHQYNSLCSK-UHFFFAOYSA-N |
SMILES |
CC(C1=NC=C(N=C1Cl)Cl)O |
SMILES canonique |
CC(C1=NC=C(N=C1Cl)Cl)O |
Synonymes |
1-(3,5-Dichloropyrazin-2-yl)ethanol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

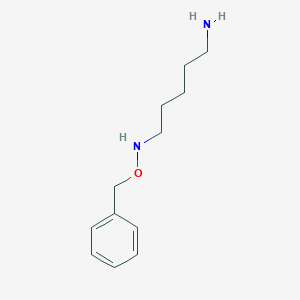
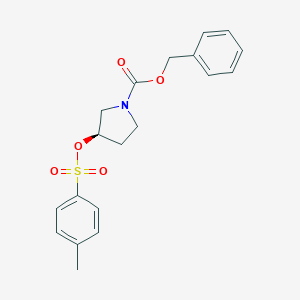
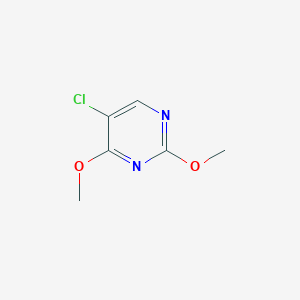
![3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B180066.png)
![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B180067.png)
